(2E)-3-(morpholin-4-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-(morpholin-4-yl)prop-2-enenitrile is an organic compound that features a morpholine ring attached to a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(morpholin-4-yl)prop-2-enenitrile typically involves the reaction of morpholine with an appropriate acrylonitrile derivative under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(morpholin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-3-(morpholin-4-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (2E)-3-(morpholin-4-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(piperidin-4-yl)prop-2-enenitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
(2E)-3-(pyrrolidin-4-yl)prop-2-enenitrile: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
(2E)-3-(morpholin-4-yl)prop-2-enenitrile is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring structures.
Properties
CAS No. |
23220-67-9 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(E)-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+ |
InChI Key |
RFJPLJPQYMNNEC-HNQUOIGGSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C#N |
Canonical SMILES |
C1COCCN1C=CC#N |
Origin of Product |
United States |
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